![molecular formula C20H12FNO3 B2812142 2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886144-18-9](/img/structure/B2812142.png)
2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide
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Overview
Description
“2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” is a chemical compound with the molecular formula C20H12FNO3 . It has an average mass of 333.313 Da and a monoisotopic mass of 333.080109 Da .
Molecular Structure Analysis
The molecular structure of “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” consists of 20 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications
Modulation of Oxidative Stress
Xanthone derivatives, such as “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide”, have been found to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . This suggests that they could be used in the development of anti-inflammatory drugs .
Anti-Inflammatory Activities
The unique 9H-xanthen-9-one scaffold of xanthones, which is present in “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide”, has been associated with a large diversity of medical applications, including anti-inflammatory activities .
Antioxidant Effects
Xanthones and their derivatives have demonstrated antioxidant effects by in vitro and in vivo modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . This suggests that “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” could potentially be used in the treatment of diseases associated with oxidative stress .
Biocompatibility and Counteraction of Cytotoxicity
The most promising compounds in terms of biocompatibility and counteraction of cytotoxicity are the ones that enhance the Nrf2 translocation . This suggests that “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” could potentially be used in the development of drugs with minimal side effects .
Illicit Drug Analogue
“2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” has been identified as a new psychoactive substance, made to resemble established illicit drugs . This suggests that it could potentially be used in the study of the effects and risks associated with the use of new psychoactive substances .
Chemical Biology Studies
Fluorinated purines, which could potentially include “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide”, have been used as synthetic intermediates for medicinal chemistry and reagents for chemical biology studies . This suggests that “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” could potentially be used in the development of new drugs and the study of biological systems .
Mechanism of Action
Target of Action
The primary target of 2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide is the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . This pathway plays a crucial role in cellular response to oxidative stress and inflammation .
Mode of Action
2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide interacts with its target by enhancing the Nrf2 translocation . This interaction results in the counteraction of cytotoxicity, thereby indicating a tight relationship between the xanthone scaffold of the compound and the Nrf2 activation .
Biochemical Pathways
The compound affects the Nrf2 pathway, which is responsible for regulating the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . The downstream effects of this pathway modulation include enhanced cellular response towards oxidative stress and inflammation .
Result of Action
The molecular and cellular effects of 2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide’s action include enhanced biocompatibility and counteraction of cytotoxicity . These effects are achieved through the modulation of the Nrf2 pathway, which enhances the cellular response towards oxidative stress and inflammation .
properties
IUPAC Name |
2-fluoro-N-(9-oxoxanthen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO3/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-15-18(11-12)25-17-8-4-2-6-14(17)19(15)23/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGLHCZQWBZADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide |
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